molecular formula C13H13N B3049717 Cyclopentylidenephenylacetonitrile CAS No. 21713-75-7

Cyclopentylidenephenylacetonitrile

Cat. No.: B3049717
CAS No.: 21713-75-7
M. Wt: 183.25 g/mol
InChI Key: OMNFRAFCXNVDLP-UHFFFAOYSA-N
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Description

Cyclopentylidenephenylacetonitrile is an organic compound with the molecular formula C₁₃H₁₃N. It is characterized by a cyclopentylidene group attached to a phenylacetonitrile moiety.

Preparation Methods

The synthesis of cyclopentylidenephenylacetonitrile typically involves the reaction of cyclopentanone with benzyl cyanide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Cyclopentylidenephenylacetonitrile can undergo various chemical reactions, including:

Scientific Research Applications

Cyclopentylidenephenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Research studies explore its potential as a building block for biologically active compounds.

    Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclopentylidenephenylacetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its potential biological activity .

Comparison with Similar Compounds

Cyclopentylidenephenylacetonitrile can be compared with similar compounds such as:

Properties

IUPAC Name

2-cyclopentylidene-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNFRAFCXNVDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C2=CC=CC=C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334180
Record name Cyclopentylidenephenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21713-75-7
Record name Cyclopentylidenephenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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